molecular formula C14H12F3N5O B2505282 N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097918-52-8

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No. B2505282
M. Wt: 323.279
InChI Key: CIZKHIFUVYHKBF-UHFFFAOYSA-N
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Description

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is a chemical compound with the molecular formula C14H12F3N5O and a molecular weight of 323.279. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP derivatives contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are largely dependent on the identity of the desired target compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been a subject of interest in the synthesis and pharmacological evaluation of new chemical entities. For instance, research focused on the synthesis of Schiff’s bases and 2-azetidinones, where the azetidinone structure is explored for antidepressant and nootropic activities, indicates the potential of such frameworks in central nervous system (CNS) active agents development (Thomas et al., 2016). The 2-azetidinone skeleton, a core structure in this research, underscores the importance of incorporating multifunctional groups to enhance therapeutic efficacy.

Enantioselective Functionalization

The enantioselective functionalization of amines, including azetidines, using palladium catalyzed C–H arylation, demonstrates the compound’s utility in asymmetric synthesis. This process facilitates the construction of bioactive compounds and therapeutic agents with high enantioselectivity and regioselectivity, showcasing the compound’s role in sophisticated drug synthesis methodologies (Jain et al., 2016).

C-N Bond Formation

The transition-metal-catalyzed C-N bond-forming reactions utilizing organic azides as the nitrogen source highlight the compound's utility in direct C-H amination. This approach is crucial for the development of nitrogen-containing compounds, including pharmaceutical agents, through an efficient and selective methodology that minimizes byproduct formation (Shin et al., 2015).

Oxidation Kinetics

Studies on the oxidation kinetics of substituted azinyl formamidines, including those with pyridazinone structures, provide insights into the reactivity and stability of such compounds. These findings are vital for understanding the compound's behavior under different conditions, which is essential for its application in chemical synthesis and drug development (Fawzy & Shaaban, 2014).

Antimicrobial Activity

The synthesis and evaluation of pyridazinone derivatives for antimicrobial activity exemplify the compound’s role in discovering new antibacterial agents. This research avenue is particularly crucial in the fight against antibiotic resistance, underscoring the compound's potential in public health (El-Mariah et al., 2006).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c15-14(16,17)11-4-3-9(6-18-11)13(23)22-7-10(8-22)20-12-2-1-5-19-21-12/h1-6,10H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZKHIFUVYHKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine

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